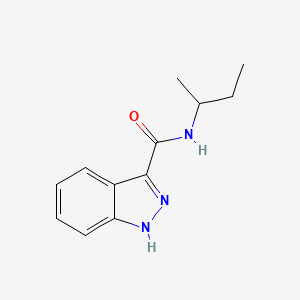![molecular formula C15H11N3 B7518289 4-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7518289.png)
4-[(4-Cyanoanilino)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Cyanoanilino)methyl]benzonitrile, also known as AG1478, is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in numerous cellular processes, including cell proliferation, differentiation, and survival. AG1478 has been shown to be a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various biological processes.
作用機序
4-[(4-Cyanoanilino)methyl]benzonitrile acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor, preventing the binding of ATP and subsequent activation of the receptor. This results in the inhibition of downstream signaling pathways that are activated by EGFR, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In wound healing and tissue regeneration, this compound has been shown to inhibit the migration and proliferation of cells involved in the healing process. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in response to injury or disease.
実験室実験の利点と制限
One advantage of using 4-[(4-Cyanoanilino)methyl]benzonitrile in lab experiments is its potency and selectivity for EGFR. This allows for more specific and targeted inhibition of EGFR activity, reducing the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over extended periods of time.
将来の方向性
There are a number of future directions for research involving 4-[(4-Cyanoanilino)methyl]benzonitrile. One area of interest is the development of new EGFR inhibitors with improved potency and selectivity. Another area of interest is the use of EGFR inhibitors in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, there is interest in investigating the role of EGFR in other diseases, such as autoimmune disorders and infectious diseases.
合成法
4-[(4-Cyanoanilino)methyl]benzonitrile can be synthesized using a multi-step synthetic route, starting from 4-cyanobenzyl chloride and 4-aminobenzonitrile. The first step involves the reaction of 4-cyanobenzyl chloride with sodium azide to form 4-azidobenzyl chloride, which is then reacted with 4-aminobenzonitrile in the presence of a copper catalyst to form this compound.
科学的研究の応用
4-[(4-Cyanoanilino)methyl]benzonitrile has been used in numerous scientific studies to investigate the role of EGFR in various biological processes. For example, it has been used to study the effect of EGFR inhibition on cancer cell proliferation and survival, as well as the role of EGFR in wound healing and tissue regeneration. This compound has also been used in studies investigating the role of EGFR in the development of various diseases, including Alzheimer's disease and cardiovascular disease.
特性
IUPAC Name |
4-[(4-cyanoanilino)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-12-1-3-14(4-2-12)11-18-15-7-5-13(10-17)6-8-15/h1-8,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHWQJOYCWCPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)
![6-chloro-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4,5-diamine](/img/structure/B7518239.png)
![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)
![4-[(4-Methylbenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518248.png)
![1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7518256.png)
![4-[(2-Chlorobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518260.png)
![Methyl 3-({[3-(3-hydroxyquinoxalin-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B7518262.png)
![Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate](/img/structure/B7518267.png)

![3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7518305.png)